![molecular formula C4H5N5S B12924305 3-(Methylthio)-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole CAS No. 13728-27-3](/img/structure/B12924305.png)
3-(Methylthio)-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole
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Overview
Description
3-(Methylthio)-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole is a heterocyclic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with methylthiolating agents under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: It has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 3-(Methylthio)-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit enzymes like PARP-1 and EGFR, leading to the disruption of DNA repair and cell signaling pathways, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diamino-1H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole
- 3,7-Diamino-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole
- 3,6,7-Triamino-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole
Uniqueness
Compared to these similar compounds, 3-(Methylthio)-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications .
Biological Activity
3-(Methylthio)-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its anticancer, antifungal, and antimicrobial activities.
- Molecular Formula : C4H5N5S
- Molecular Weight : 145.18 g/mol
- CAS Number : 13728-27-3
Anticancer Activity
Research has indicated that compounds containing the triazole moiety can exhibit significant anticancer properties. A study highlighted the effectiveness of various triazole derivatives against different cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), Bel-7402 (liver cancer)
- Findings : Certain derivatives showed potent cytotoxic effects with IC50 values in the low micromolar range. Specifically, compounds with a methylthio group demonstrated enhanced activity compared to their unsubstituted counterparts .
Antifungal Activity
The antifungal potential of triazole derivatives is well-documented. The structure of this compound suggests it may serve as a promising antifungal agent:
- Mechanism of Action : Triazoles inhibit the synthesis of ergosterol, an essential component of fungal cell membranes.
- Activity Spectrum : Studies have shown that triazole derivatives can be effective against strains such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.0156 to 2.0 µg/mL .
Antimicrobial Activity
In addition to antifungal properties, triazoles have been explored for their antibacterial and antiviral activities:
- Bacterial Strains Tested : Various pathogenic bacteria including Staphylococcus aureus and Escherichia coli.
- Results : Compounds derived from triazoles exhibited varying degrees of antibacterial activity, with some showing significant inhibition against resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics:
Structural Feature | Biological Activity | Notes |
---|---|---|
Methylthio Group | Enhanced anticancer and antifungal activity | Contributes to lipophilicity and cellular uptake |
Triazole Ring | Essential for biological activity | Core structure found in many pharmacologically active compounds |
Case Studies
-
Study on Anticancer Efficacy :
- Objective : Evaluate the cytotoxic effects of triazole derivatives.
- Methodology : In vitro assays on MCF-7 and Bel-7402 cell lines.
- Outcome : Compounds with methylthio substitution showed higher cytotoxicity compared to controls.
-
Antifungal Activity Assessment :
- Objective : Determine the efficacy against Candida albicans.
- Methodology : MIC determination using broth dilution methods.
- Outcome : Several derivatives displayed potent antifungal activity with MIC values significantly lower than those of standard treatments.
Properties
CAS No. |
13728-27-3 |
---|---|
Molecular Formula |
C4H5N5S |
Molecular Weight |
155.18 g/mol |
IUPAC Name |
3-methylsulfanyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole |
InChI |
InChI=1S/C4H5N5S/c1-10-4-8-7-3-5-2-6-9(3)4/h2H,1H3,(H,5,6,7) |
InChI Key |
CSPQAFCNTBGPAI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C2N1NC=N2 |
Origin of Product |
United States |
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